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Compound of Interest

2-Amino-4,5-dihydroxybenzoic
Compound Name:

acid
CAS No.: 114874-99-6
Cat. No.: B3045841

Get Quote

Executive Summary & Chemical Identity

4,5-Dihydroxyanthranilic acid (2-amino-4,5-dihydroxybenzoic acid) is a labile, electron-rich
metabolite. Unlike its mono-hydroxylated counterpart (3-HAA) which is central to the
kynurenine pathway in mammals, 4,5-DIAA is predominantly associated with specialized
bacterial secondary metabolism and plant defense compounds.

Accurate detection requires distinguishing it from isobaric impurities and structurally related
anthranilates. This guide recommends Positive Electrospray lonization (ESI+) as the gold
standard for sensitivity, though Negative mode (ESI-) offers superior selectivity in phenolic-rich
matrices.

Chemical Profile
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Feature Specification
IUPAC Name 2-Amino-4,5-dihydroxybenzoic acid
Formula C7H7NOa
Exact Mass 169.0375 Da
m/z 170.045

Precursor lon (ESI+)

Precursor lon (ESI-) m/z 168.030

] Catechol (4,5-dihydroxy) fused to an ortho-
Key Structural Motif ] ) )
amino benzoic acid

Fragmentation Mechanics (ESI+ MS/MS)

The fragmentation of 4,5-DIAA follows a predictable decay driven by the stability of the
aromatic ring and the "ortho effect" between the amine and carboxyl groups.

Primary Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated precursor (

170) undergoes two competitive primary losses:

o Decarboxylation (-COz): The most dominant pathway for anthranilic acids. The loss of the
carboxyl group (44 Da) yields a stable dihydroxyaniline cation.

o Dehydration (-H20): Driven by the interaction between the ortho-amino group and the
carboxyl moiety (ortho effect), or loss from the catechol ring.

Diagnostic Transitions Table
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Precursor (

)

Product ( Mechanism &

Neutral Loss . .
) Diagnostic Value

170

Ortho Effect:
Interaction of -NH:z
and -COOH. High

152 -18 Da (H20) ) ] ) )
intensity. Differentiates
from isomers lacking

ortho-substitution.

170

Base Peak:
Characteristic of

126 -44 Da (COz2) benzoic acids. Forms
3,4-dihydroxyaniline

ion.

126

Secondary
fragmentation of the
aniline product.

109 -17 Da (NHs) ]
Confirms the
presence of a primary

amine.

126

Ring contraction/loss
98 -28 Da (CO) of carbonyl from the

catechol moiety.

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the precursor and its

fragments.
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Figure 1: ESI+ Fragmentation pathway of 4,5-dihydroxyanthranilic acid showing competitive
decarboxylation and dehydration.

Comparative Analysis: 4,5-DIAA vs. Metabolic
Alternatives

To ensure data integrity, researchers must distinguish 4,5-DIAA from related tryptophan
metabolites. The table below contrasts 4,5-DIAA with Anthranilic Acid (AA) and 3-
Hydroxyanthranilic Acid (3-HAA).[1]

Comparative Performance Matrix
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Anthranilic Acid

Feature 4,5-DIAA (Target) 3-HAA (Alternative)
(Reference)
Precursor (
170 154 138
)
_ 136 (-H20) / 110 (-
Primary Fragment 126 (-CO2) CO3) 120 (-H20) / 94 (-CO2)
2
+16 Da shift vs 3- Lacks hydroxyl
Stronger -Hz20 loss )
HAA. Presence of ) groups; fragmentation
) o ) ) due to adjacent -OH ) )
Differentiation Key catechol functionality - is purely driven by -
) and -COOH (position
(susceptible to 3) NH2/-COOH
oxidation). ' interaction.
Early Eluter
_ ] - ) Late Eluter (Most
Retention Time (C18) (Polar/Hydrophilic). Intermediate. ]
hydrophobic).
Elutes before AA.
Low. Rapidly oxidizes
Stability to quinone imines Moderate. High.

without antioxidants.

Expert Insight: While 3-HAA is the standard biomarker for the kynurenine pathway, the
detection of 4,5-DIAA specifically indicates activity in the phenazine biosynthesis pathway
(bacteria) or avenanthramide metabolism (plants). The +16 Da mass shift is diagnostic, but
care must be taken to prevent in-source oxidation which can mimic quinone formation.

Validated Experimental Protocol

This protocol is designed to minimize oxidative degradation, a common source of experimental
error with catechol-containing anthranilates.

Reagents & Preparation[2][3]

» Stabilizer: 0.1% Ascorbic Acid or Sodium Metabisulfite (Critical to prevent oxidation of the
4,5-dihydroxy moiety).

e Solvent A: Water + 0.1% Formic Acid.
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¢ Solvent B: Acetonitrile + 0.1% Formic Acid.

LC-MS/MS Workflow

o Sample Extraction: Extract biological tissue (e.g., oat seeds or bacterial pellet) using cold
80% Methanol containing 0.1% Ascorbic Acid. Centrifuge at 12,000 x g for 10 min at 4°C.

e Chromatography:
o Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 um).
o Flow Rate: 0.3 mL/min.

o Gradient: 0-2 min (5% B); 2-10 min (5% -> 40% B); 10-12 min (Wash 95% B). Note: 4,5-
DIAA is polar and will elute early (approx. 2-4 min).

e Mass Spectrometry Settings (ESI+):
o Capillary Voltage: 3.5 kV.
o Gas Temp: 350°C.
o MRM Transitions:
= Quantifier: 170.0 -> 126.0 (CE: 15 eV).
= Qualifier: 170.0 -> 152.0 (CE: 10 eV).

= Qualifier: 170.0 -> 109.0 (CE: 25 eV).

Quality Control Check

o System Suitability: Inject a standard of 3-HAA (

154) alongside 4,5-DIAA. Ensure baseline resolution (>1.5 min difference) to confirm
chromatographic selectivity.

o Blank Check: Monitor

170 in a solvent blank to rule out carryover, as anthranilates can stick to stainless steel lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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